N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline
Description
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline is a substituted aniline derivative featuring a 4-phenethyloxybenzyl group at the nitrogen atom and a 3-phenylpropoxy substituent at the ortho position of the aniline ring. This article compares the compound with its closest structural analogs, focusing on synthesis, physicochemical characteristics, and biological activities.
Properties
IUPAC Name |
N-[[4-(2-phenylethoxy)phenyl]methyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-33-30-16-8-7-15-29(30)31-24-27-17-19-28(20-18-27)32-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKOYNONSQQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
- Solvents such as dichloromethane, toluene, or xylene are employed.
- Reaction temperatures range from room temperature to about 200°C.
- Catalysts or Lewis acids (e.g., aluminum chloride, titanium tetrachloride) are used to enhance yields.
- Reaction times span from 1 to 25 hours, depending on the specific step.
Specific Synthesis Pathway Using Nitrile Intermediates
A notable method involves the regio-specific synthesis of o-aminophenyl ketone derivatives, which can be adapted for the target compound. This method, detailed in patent literature, involves:
- Reaction of aniline with a nitrile in the presence of boron trihalogenide (e.g., boron trichloride or boron tribromide). This step forms an anilinodihaloborane intermediate.
- Introduction of a regiospecific iminomethyl group into the ortho position of the aniline, either by isolating the intermediate or performing a continuous process.
- Hydrolysis of the iminomethyl intermediate to produce the corresponding ketone, which can then be further functionalized to introduce ether and phenylpropoxy groups.
Reaction Conditions:
- Inert solvents such as methylene chloride, benzene, toluene, or xylene.
- Reaction temperature from ambient to approximately 200°C.
- Reaction times are typically 1 to 25 hours.
- Use of Lewis acids like aluminum chloride or titanium tetrachloride to improve yields.
- Reactions are often performed under nitrogen to prevent side reactions.
Purification and Characterization
Post-synthesis, purification techniques such as chromatography (e.g., column chromatography or preparative TLC) are employed to isolate the pure compound. Structural confirmation involves spectroscopic methods like NMR, IR, and mass spectrometry.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Key Features | References |
|---|---|---|---|---|---|
| Multi-step organic synthesis | Aniline derivatives | Phenethyl alcohol derivatives, alkyl halides | Room temp to 200°C, solvents like dichloromethane or toluene | Sequential etherification and alkylation | General organic synthesis literature |
| Nitrile-based regio-specific synthesis | Aniline + nitrile | Boron trihalogenide (BCl₃, BBr₃), Lewis acids | 1-25 hours, inert solvents, 200°C max | Regioselective ortho-aminophenyl ketone formation | Patent US4160784A |
Notes and Considerations
- Reaction selectivity : Precise control of temperature, solvent, and reagent ratios is crucial to favor desired substitution patterns and minimize side reactions.
- Yield optimization : Use of Lewis acids and inert atmospheres can significantly improve yields.
- Safety : Handling boron trihalogenides and nitriles requires appropriate safety measures due to their corrosive and toxic nature.
- Scalability : These methods are adaptable for larger scale synthesis with appropriate process modifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C30H31NO2
- Molecular Weight : 437.57 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The compound features a complex structural framework that includes:
- A phenethyloxy group.
- A benzyl moiety.
- A phenylpropoxy side chain.
These structural components contribute to its biological activity and potential therapeutic applications.
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle proteins and signaling pathways involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that related compounds effectively reduced the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis and inhibition of key kinases associated with cancer cell survival.
Neurobiology
Research indicates that this compound may influence neurobiological pathways, particularly those related to neurotransmitter signaling and neuronal survival. It could serve as a lead compound for developing drugs targeting neurodegenerative diseases.
Case Study: Neuroprotective Effects
In a model of neurodegeneration, derivatives of this compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting its potential utility in treating conditions like Alzheimer's disease.
Pharmacological Studies
The pharmacological profile of this compound suggests it may act as a modulator of various biological targets, including:
- Cell adhesion molecules.
- Growth factor receptors.
- Membrane receptors involved in signal transduction.
Data Table: Pharmacological Targets
| Target Type | Potential Interaction | Effect |
|---|---|---|
| Kinases | Inhibition | Reduced cell proliferation |
| Receptors | Modulation | Altered signaling |
| Adhesion Molecules | Inhibition | Decreased metastasis |
Drug Development
The compound's unique structure positions it well for further development into therapeutic agents. Its ability to interact with multiple biological targets makes it a candidate for multi-target drug design strategies.
Mechanism of Action
The mechanism by which N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenoxyaniline Derivatives (Calcium Channel Inhibitors)
- Compound 28 (N-(4-(3-Chloropropoxy)benzyl)-4-phenoxyaniline) Structure: Features a 3-chloropropoxy group instead of 3-phenylpropoxy. Synthesis: Prepared via reductive amination using NaBH₄ in methanol, yielding a cream solid (92% yield, mp 54–56°C) . Key Data: HRMS (367.1331), IR, and NMR spectra are consistent with the phenoxyaniline scaffold.
Quinoline Derivatives (Anticancer Agents)
- N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine Structure: Incorporates a 3-phenylpropoxy group on a quinoline core. Synthesis: Multi-step process involving Schiff base formation and cyclization. Activity: Exhibits antiproliferative activity against HCT-116, RKO, A2780, and HeLa cell lines (IC₅₀: 2.56–3.67 µM) via autophagy pathway inhibition .
Fluorinated Aniline Derivatives
- N-(2,4-Dimethoxybenzyl)-2-fluoro-4-(3-phenylpropoxy)-aniline (20c)
Physicochemical Properties
*Predicted based on analogs with similar substituents.
- Key Observations: Phenethyloxy vs. Fluorine Substitution: Fluorine in compound 20c increases polarity, as evidenced by downfield shifts in NMR .
Calcium Channel Inhibition
- Compound 28 : Inhibits N-type calcium channels, a property linked to analgesic and neuroprotective effects. The 3-chloropropoxy group may enhance binding affinity compared to bulkier substituents .
Anticancer Activity
- Quinoline Derivatives: The 3-phenylpropoxy group in N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine contributes to broad-spectrum antiproliferative activity, suggesting that the phenylpropoxy moiety enhances interaction with cellular targets like autophagy pathways .
Anti-Inflammatory and Analgesic Effects
Structure-Activity Relationship (SAR) Insights
Substituent Bulk : Bulky groups (e.g., 3-phenylpropoxy) on the aniline ring may enhance anticancer activity but reduce solubility.
Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., in compound 20c or 28) improve binding to charged targets like ion channels .
Scaffold Flexibility: Quinoline derivatives exhibit higher anticancer potency than aniline analogs, highlighting the importance of the core structure .
Biological Activity
N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C30H31NO2
- Molecular Weight : 437.57 g/mol
- CAS Number : 1040686-93-8
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may influence behavioral outcomes in animal models.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Overview
Case Studies
- Neurochemical Effects in Zebrafish
- Antitumor Efficacy
- Antifungal Activity
Research Findings
Recent investigations into the pharmacodynamics of this compound have revealed several key findings:
- Dose-Dependent Effects : Biological activities were observed to be dose-dependent, with higher concentrations leading to increased efficacy across various assays.
- Synergistic Interactions : When combined with existing therapeutic agents, the compound demonstrated synergistic effects, enhancing overall therapeutic outcomes in preclinical models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline, and how can reaction conditions be optimized for yield?
- Methodology :
- Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-ether bond formation, as demonstrated in analogous aniline derivatives .
- Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C) to balance reactivity and stability of intermediates. Monitor reaction progress via TLC or HPLC .
- Purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the target compound, ensuring >95% purity .
Q. How can researchers resolve ambiguities in NMR characterization of this compound, particularly for overlapping aromatic protons?
- Methodology :
- Employ 2D NMR techniques (e.g., COSY, HSQC) to differentiate proton environments in the benzyl and phenethyloxy groups .
- Compare spectral data with structurally related compounds, such as 4-(3-phenylpropoxy)aniline, to assign peaks for the substituted aniline core .
- Use deuterated solvents (e.g., CDCl₃) to minimize solvent interference in aromatic regions .
Q. What strategies address poor solubility of this compound in polar solvents during biological assays?
- Methodology :
- Utilize co-solvents (e.g., DMSO:water mixtures) at concentrations <1% to maintain compound stability .
- Derivatize the aniline group with hydrophilic moieties (e.g., sulfonic acid) temporarily to enhance aqueous solubility for in vitro testing .
Q. How should researchers validate the IUPAC nomenclature and avoid misassignment of substituent positions?
- Methodology :
- Cross-reference numbering using computational tools (e.g., ChemDraw or Open Babel) to ensure correct placement of phenethyloxy and phenylpropoxy groups .
- Confirm with crystallographic data (if available) to resolve ambiguities in spatial orientation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s degradation under acidic conditions, and how can stability be improved?
- Methodology :
- Perform accelerated stability studies (pH 1–7, 40°C) with LC-MS analysis to identify degradation products (e.g., hydrolyzed ether bonds or oxidized aniline groups) .
- Introduce electron-withdrawing substituents (e.g., fluorine) on the benzyl ring to reduce susceptibility to acid-catalyzed hydrolysis .
Q. How can crystallographic analysis resolve structural ambiguities in the compound’s solid-state conformation?
- Methodology :
- Grow single crystals via slow evaporation in ethanol or dichloromethane. Collect X-ray diffraction data (e.g., using SHELXL for refinement) to determine bond angles and torsional strain .
- Address twinning or disorder in crystals by optimizing cooling rates during crystallization .
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to model HOMO/LUMO levels and assess charge-transfer potential in organic semiconductors .
- Validate predictions experimentally via cyclic voltammetry to measure oxidation/reduction potentials .
Q. How do steric effects from the phenethyloxy and phenylpropoxy groups influence regioselectivity in further functionalization?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
